molecular formula C9H4N6O B15034214 13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene

13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene

Cat. No.: B15034214
M. Wt: 212.17 g/mol
InChI Key: VYBCDJPSQUSKAA-UHFFFAOYSA-N
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Description

The compound 13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),3,5,7,9,11,14-heptaene is a highly complex polyheterocyclic molecule characterized by a fused tetracyclic scaffold containing six nitrogen atoms (hexazatra) and one oxygen atom (oxa). Its structure consists of a bicyclic framework fused with additional heterocyclic rings, resulting in a planar or near-planar core.

Properties

Molecular Formula

C9H4N6O

Molecular Weight

212.17 g/mol

IUPAC Name

13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene

InChI

InChI=1S/C9H4N6O/c1-2-4-15-5(3-1)10-8-9(15)12-7-6(11-8)13-16-14-7/h1-4H

InChI Key

VYBCDJPSQUSKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=NC4=NON=C4N=C3N2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene typically involves multiple steps, starting from simpler organic precursors. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound, reducing reaction times and improving yields. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituents.

Scientific Research Applications

13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related polyheterocycles, focusing on their molecular properties, bioactivity, and crystallographic data.

Structural Analogues with Varying Heteroatoms

Compound Name Heteroatoms (N/O) Molecular Weight Key Properties References
13-Oxa-10,12,14,16-tetrazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one 4N, 1O 224.18 Exhibits moderate inhibitory activity against β-catenin (Ki = 230,000 nM); planar fused core with carbonyl group enhancing solubility .
8-Oxa-13,14,16-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),3,6,9,11,14-hexaen-5-one 3N, 1O 424.42 Demonstrated antiviral activity against coronaviruses (docking score: −9.3 to −9.9 kcal/mol); bulky substituents improve binding to viral nucleocapsid .
10,13,14,16-Tetraazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),2(7),3,5,9,11,14-heptaen-8-ylidene derivatives 4N ~360–424 Crystallographic studies reveal stacked molecular packing via C–H···N interactions; disordered phenyl rings in some analogs .

Pharmacological Activity

  • Antiviral Potential: The triaza analog ZINC000217793649 (MW = 424.42) showed strong binding to SARS-CoV-2 nucleocapsid protein (docking score = −9.3 kcal/mol) due to its oxa-triaza core and hydroxyl substituents . A tetrazatra derivative (PubChem ID: 91637738) demonstrated unique ligand-receptor interactions in Ebola VP40 protein inhibition, with a drug-likeness score >0.5 .
  • Enzyme Inhibition :

    • 13-Oxa-10,12,14,16-tetrazatetracyclo[...]-8-yldiazene exhibited weak β-catenin inhibition (Ki = 230,000 nM), suggesting higher heteroatom density may reduce potency compared to simpler scaffolds .

Crystallographic and Physicochemical Properties

Property Target Compound (Hexazatra) Tetrazatra Analog Triaza Analog
Planarity Predicted planar Near-planar (dihedral = 2.7°) Moderately planar
Solubility (LogP) Estimated ~2.5 (moderate) 4.197 (low) 3.8–4.2 (low)
Crystal Packing N/A Stacks along b-axis No data
Disorder in Structure N/A Phenyl ring disorder (50:50) N/A

Key Differences and Trends

Heteroatom Impact: Increasing nitrogen content (e.g., hexazatra vs.

Bioactivity : Triaza and tetrazatra systems show stronger antiviral activity, possibly due to balanced heteroatom distribution and functional groups (e.g., hydroxyls) enhancing target interactions .

Crystallographic Stability : Tetrazatra analogs exhibit robust stacking via weak hydrogen bonds, whereas higher nitrogen density may introduce structural disorder .

Biological Activity

The compound 13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene is a complex organic molecule characterized by its unique tetracyclic structure and multiple nitrogen atoms. This structure suggests potential biological activities that are of interest in medicinal chemistry and drug development.

  • Molecular Formula : C27H19N7O2
  • Molecular Weight : 473.5 g/mol
  • IUPAC Name : 2-(14-Methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects against different diseases.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Study ReferenceCancer TypeMechanism of ActionObserved Effect
Breast CancerApoptosis induction via caspase activationReduced cell viability
LeukemiaInhibition of cell proliferationCell cycle arrest

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes.
Study ReferencePathogen TypeMechanism of ActionObserved Effect
Gram-positive bacteriaMembrane disruptionInhibition of growth
Fungal strainsEnzyme inhibitionReduced fungal load

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Anticancer Effects
    • Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
    • Findings : The study found that the compound significantly reduced cell proliferation and induced apoptosis in MCF-7 cells.
  • Case Study on Antimicrobial Activity
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

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